molecular formula C11H11N3O2 B11891290 Ethyl 4-amino-1,6-naphthyridine-3-carboxylate

Ethyl 4-amino-1,6-naphthyridine-3-carboxylate

Cat. No.: B11891290
M. Wt: 217.22 g/mol
InChI Key: GLTWKOPESDMDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1,6-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities. For example, oxidation can lead to the formation of naphthyridine-3-carboxylic acids, while substitution reactions can yield a range of functionalized naphthyridines .

Scientific Research Applications

Ethyl 4-amino-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-amino-1,6-naphthyridine-3-carboxylate is a heterocyclic compound within the naphthyridine family, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a fused ring system with two nitrogen atoms, an ethyl ester group, an amino group at the 4-position, and a carboxylate moiety at the 3-position. Its unique structure contributes to its chemical reactivity and biological activity. The synthesis typically involves multiple steps, including condensation reactions with β-keto esters or other amines under specific conditions to yield the desired naphthyridine derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin. In particular, studies have demonstrated its selective antibacterial activity against resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus species .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainActivity LevelReference
This compoundStaphylococcus aureusHigh
CiprofloxacinStaphylococcus aureusModerate
This compoundPseudomonas aeruginosaHigh
CiprofloxacinPseudomonas aeruginosaLow

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may inhibit enzymes involved in cancer progression by binding to their active sites. For instance, it has shown potential as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes in cancer cells .

Case Study: Inhibition of Topoisomerase II

A study demonstrated that derivatives of naphthyridines, including this compound, induced G2/M cell cycle arrest in cancer cell lines such as MGC-803. This was associated with reduced levels of cyclins and cyclin-dependent kinases (CDKs), suggesting a mechanism for its antiproliferative effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the amino and carboxylate groups enhances its binding affinity to enzymes involved in critical cellular processes:

  • Enzyme Inhibition : It inhibits enzymes related to DNA replication.
  • Cell Cycle Regulation : Induces cell cycle arrest and apoptosis in cancer cells.
  • Antibacterial Mechanism : Disrupts bacterial cell wall synthesis or function.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-amino-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

GLTWKOPESDMDMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CN=CC2=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.